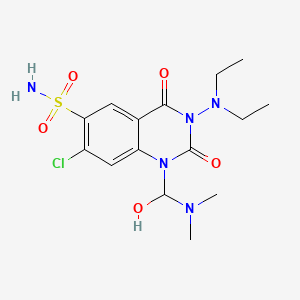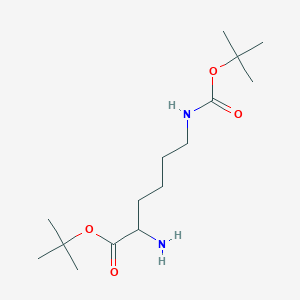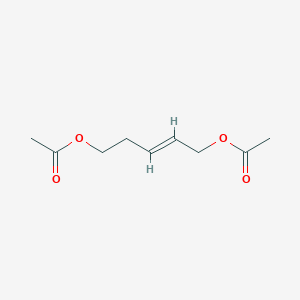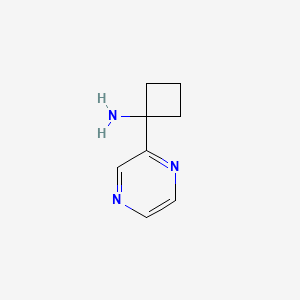
1-(Pyrazin-2-yl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C8H11N3. It features a pyrazine ring attached to a cyclobutane ring, which is further connected to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazin-2-yl)cyclobutan-1-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method involves the reaction of pyrazine derivatives with cyclobutanone under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(Pyrazin-2-yl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyrazin-2-yl)cyclobutan-1-amine hydrochloride
- This compound derivatives
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a pyrazine ring with a cyclobutane ring and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-pyrazin-2-ylcyclobutan-1-amine |
InChI |
InChI=1S/C8H11N3/c9-8(2-1-3-8)7-6-10-4-5-11-7/h4-6H,1-3,9H2 |
InChI Key |
WWYSYRUEYMFGPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B12940572.png)
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12940589.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide](/img/structure/B12940592.png)

![6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine](/img/structure/B12940596.png)
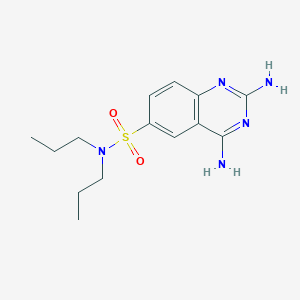
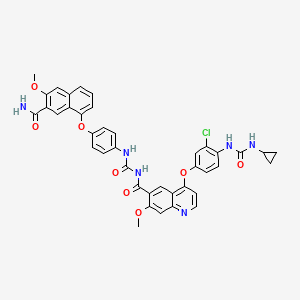
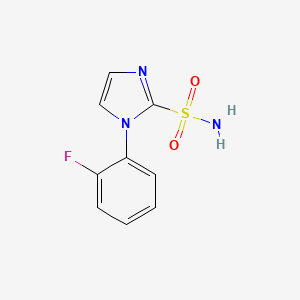
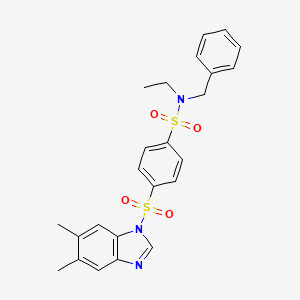
![3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B12940621.png)
